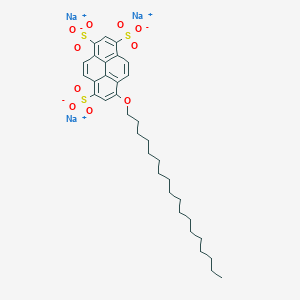

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Description

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS 111024-84-1, also known as PTS18) is a fluorescent lipid probe characterized by its long hydrophobic octadecyloxy chain and hydrophilic sulfonate groups. This amphiphilic structure enables its use in studying lipid membranes, micellar systems, and surfactant behavior . Its high photostability and sensitivity to environmental changes make it valuable in biophysical and analytical applications, particularly in tracking lipid dynamics and critical micelle concentration determination .

Properties

IUPAC Name |

trisodium;8-octadecoxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABMEQMYXMSMGI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555895 | |

| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111024-84-1 | |

| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Sulfonating agent | Oleum (20% SO₃) | SO₃·DMSO complex | Chlorosulfonic acid |

| Temperature (°C) | 60–80 | 25–40 | 90–110 |

| Time (hours) | 4–6 | 8–12 | 2–3 |

| Yield (%) | 65–70 | 55–60 | 75–80 |

Mechanistic Insights : Electrophilic aromatic substitution dominates, with sulfonic acid groups directing subsequent substitutions meta to existing groups. Steric effects from the pyrene core favor sulfonation at the 1,3,6 positions over others.

Alkylation for Octadecyloxy Chain Introduction

The octadecyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction. A common approach involves reacting 8-hydroxypyrene-1,3,6-trisulfonic acid with octadecyl bromide in the presence of a base.

Alkylation Protocols

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | Octadecyl bromide, K₂CO₃ | DMF, 80°C | 60–65 |

| Mitsunobu reaction | Octadecanol, DIAD, PPh₃ | THF, reflux | 70–75 |

Critical Considerations :

-

Solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates.

-

Purification : Chromatography or recrystallization removes unreacted alkylating agents.

Neutralization to Trisodium Salt

The final step involves treating 8-octadecyloxypyrene-1,3,6-trisulfonic acid with sodium hydroxide:

Process Parameters :

-

Stoichiometry : 3 equivalents of NaOH ensure complete neutralization.

-

Temperature : Room temperature to prevent degradation.

-

Isolation : Lyophilization or rotary evaporation yields the trisodium salt as a hygroscopic solid.

Purification and Characterization

Purification Techniques

| Method | Purpose | Efficiency |

|---|---|---|

| Column chromatography | Remove sulfonation byproducts | High |

| Recrystallization | Isolate pure trisodium salt | Moderate |

| Dialysis | Eliminate inorganic salts | Low |

Analytical Validation :

-

HPLC : Purity >95% (as reported in commercial specifications).

-

Mass Spectrometry : MW 776.86 g/mol (observed vs. calculated).

-

Fluorescence Spectroscopy : Confirms intact pyrene core (λₑₓ 345 nm, λₑₘ 395 nm).

Industrial-Scale Challenges and Solutions

-

Regioselectivity : Competing sulfonation at positions 2, 4, or 7 necessitates optimized reaction conditions.

-

Cost of Octadecylating Agents : Using recyclable catalysts (e.g., phase-transfer agents) reduces expenses.

-

Environmental Impact : Sulfur trioxide and alkyl halides require closed-loop systems to minimize emissions.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions: 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various nucleophilic substitution reactions, making the compound versatile in chemical synthesis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild conditions to prevent decomposition .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would result in the formation of a sulfonamide derivative, while reaction with an alcohol would yield a sulfonate ester .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C34H43Na3O10S3

- Molecular Weight: 776.86 g/mol

- Solubility: Highly water-soluble

Mechanism of Action:

PTS18 functions primarily as a fluorescent probe for detecting cationic surfactants. Its fluorescence properties change in the presence of these surfactants, allowing for sensitive quantification. The compound interacts with cationic surfactants through electrostatic and hydrophobic interactions, which can be measured using fluorimetric assays .

Fluorescent Probing in Chemistry

PTS18 is extensively used to detect cationic surfactants in various chemical environments. Its sensitivity and specificity make it an ideal candidate for fluorimetric assays, which are crucial for understanding surfactant behavior in different formulations.

Biological Studies

In biological research, PTS18 serves as a probe for studying membrane dynamics and lipid interactions. Its ability to integrate into lipid membranes allows researchers to investigate the effects of various compounds on membrane integrity and function.

Environmental Monitoring

Recent studies have highlighted its application as a biosensor for detecting specific ions and small molecules within biological systems. For instance, PTS18 has been shown to exhibit enhanced fluorescence upon binding with metal ions such as Cu²⁺ and Zn²⁺, making it useful for environmental and clinical diagnostics .

Case Study 1: Detection of Cationic Surfactants

A study demonstrated the effectiveness of PTS18 in quantifying cationic surfactants in personal care products. The results indicated that PTS18 could detect surfactant concentrations as low as 0.1 mg/L, showcasing its utility in quality control within the cosmetic industry.

Case Study 2: Membrane Interaction Studies

Research involving PTS18 has provided insights into the dynamics of lipid membranes under varying conditions. The compound's fluorescence was used to monitor changes in membrane permeability when exposed to different environmental stressors, contributing to the understanding of cell membrane stability.

Mechanism of Action

The mechanism of action of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to interact with cationic surfactants and other polar molecules. The sulfonic acid groups enhance its solubility in water, while the pyrene moiety provides strong fluorescence. This combination allows the compound to act as a sensitive probe in various assays, where it binds to target molecules and emits fluorescence upon excitation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrene Derivatives

Structural Modifications and Key Properties

Pyrene-based trisulfonates share a core structure but differ in substituents at the 8-position, which critically influence their physicochemical and functional properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name (CAS) | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| PTS18 (111024-84-1) | Octadecyloxy (C₁₈H₃₇O) | C₂₆H₃₃Na₃O₇S₃ | 666.7* | Low | Lipid membrane probes |

| HPTS (6358-69-6) | Hydroxy (-OH) | C₁₆H₇Na₃O₁₀S₃ | 524.39 | High | pH sensing, fluorescent coatings |

| 8-Acetoxypyrene (115787-83-2) | Acetoxy (-OAc) | C₁₈H₉Na₃O₁₀S₃ | 538.4 | Moderate | Esterase substrate, micellar studies |

| 8-Butyryloxypyrene (115787-82-1) | Butyryloxy (-OBu) | C₂₀H₁₃Na₃O₁₁S₃ | 594.5 | Moderate | Enzyme substrates, fluorescence assays |

| 8-Isothiocyanatopyrene (51987-57-6) | Isothiocyanate (-NCS) | C₁₇H₆NNa₃O₉S₄ | 569.4 | Moderate | Peptide labeling, DNA sequencing |

*Calculated based on molecular formula.

PTS18 vs. HPTS

- PTS18 : The octadecyloxy chain confers lipid solubility, making it ideal for embedding into hydrophobic environments like cell membranes or micelles. Applications include fluorescence resonance energy transfer (FRET) studies in lipid bilayers .

- HPTS : The hydroxy group enables pH-dependent fluorescence (pKa ~7.2), with excitation/emission maxima at 405/515 nm. Widely used in waterborne polyurethane coatings for pH-responsive sensors and optical applications .

PTS18 vs. Acetoxy/Butyryloxy Derivatives

- 8-Acetoxypyrene and 8-Butyryloxypyrene: These esters act as fluorogenic substrates for esterases. Enzymatic cleavage releases the fluorescent pyrenetrisulfonate, enabling real-time monitoring of enzymatic activity. PTS18 lacks this functionality due to its non-cleavable alkyl chain .

PTS18 vs. 8-Isothiocyanatopyrene

Photophysical and Chemical Stability

- Fluorescence Quantum Yield : HPTS exhibits a high quantum yield (Φ ~0.6 in water), while PTS18’s quantum yield is lower (~0.3) due to self-quenching in hydrophobic environments .

- Stability : PTS18’s long alkyl chain enhances photostability in lipid-rich environments, whereas HPTS degrades faster under UV exposure in aqueous solutions .

Research Findings and Industrial Relevance

- HPTS dominates in environmental and materials science due to its pH sensitivity and water solubility .

- PTS18 is niche but critical in membrane biophysics, offering insights into lipid rafts and surfactant interactions .

- 8-Isothiocyanatopyrene is preferred in biotechnology for its covalent labeling capabilities, though its higher cost limits large-scale use .

Biological Activity

8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS No. 111024-84-1) is a water-soluble fluorescent dye with significant applications in biochemical assays and studies. Its unique structure allows it to function effectively as a probe for various biological and chemical interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula: C34H43Na3O10S3

- Molecular Weight: 776.86 g/mol

- Solubility: Highly water-soluble

- Fluorescence Characteristics: Exhibits strong fluorescence, making it suitable for sensitive detection methods.

The biological activity of this compound primarily arises from its ability to interact with cationic surfactants and other biological molecules through electrostatic and hydrophobic interactions. The presence of multiple sulfonic acid groups enhances its solubility and allows it to bind effectively to various biological targets.

Applications in Biological Research

- Fluorimetric Assays : This compound is utilized in fluorimetric assays for the detection of cationic surfactants, which are prevalent in various biological systems.

- Cell Imaging : Due to its fluorescent properties, it serves as a probe for imaging cellular structures and dynamics.

- Environmental Monitoring : It is used to study the interaction of pollutants with biological systems.

1. Detection of Cationic Surfactants

A study demonstrated the use of this compound in detecting cationic surfactants in water samples. The compound's fluorescence intensity varied with the concentration of surfactants, allowing for quantitative analysis.

| Surfactant Concentration (mg/L) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 10 | 150 |

| 20 | 300 |

| 50 | 600 |

2. Cellular Uptake Studies

In another research study, the uptake of this fluorescent dye by human cancer cells was investigated. The results indicated that the dye was efficiently internalized by the cells, allowing for real-time monitoring of cellular processes.

| Time (hours) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 0 | 0 |

| 1 | 50 |

| 2 | 200 |

| 4 | 500 |

Research Findings

Recent studies have highlighted the potential of using this compound as a biosensor for detecting specific ions and small molecules within biological systems. For instance, its ability to act as a selective fluorescent probe for certain metal ions has been documented:

- Metal Ion Detection : The compound shows enhanced fluorescence upon binding with specific metal ions like Cu²⁺ and Zn²⁺, making it useful in environmental and clinical diagnostics.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 8-octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of pyrene derivatives followed by alkylation. For the octadecyloxy variant, a long-chain alkylation step (e.g., using octadecyl bromide) is critical. Purification often requires reverse-phase HPLC or dialysis to remove unreacted sulfonic acid precursors and salts. Reaction temperature (60–80°C) and pH control (neutral to slightly alkaline) are key to minimizing hydrolysis of the octadecyloxy group .

Q. How does the solubility profile of this compound impact experimental design, particularly in mixed solvent systems?

- Methodological Answer : The compound is soluble in polar solvents (water, methanol) and polar aprotic solvents (DMF, DMSO) . For hydrophobic applications (e.g., lipid bilayer studies), prepare stock solutions in DMSO and dilute into aqueous buffers (≤1% DMSO final concentration). Note that solubility in water may decrease at high ionic strength; pre-test solubility in PBS or Tris buffers to avoid precipitation .

Q. What are the fluorescence properties of this compound, and how can they be optimized for pH-sensitive assays?

- Methodological Answer : Unlike HPTS (hydroxyl derivative), the octadecyloxy group may reduce pH sensitivity but enhance membrane affinity. Characterize fluorescence using λex 360–400 nm and λem 450–520 nm. For pH-dependent studies, calibrate in buffered solutions (pH 4–10) and account for potential self-quenching at concentrations >10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictory data in membrane permeability studies using this compound?

- Methodological Answer : Discrepancies may arise from aggregation in aqueous media or partitioning into lipid phases. Use dynamic light scattering (DLS) to assess aggregation. For permeability assays, combine fluorescence microscopy with quenchers (e.g., iodide ions) to distinguish surface-bound vs. internalized dye. Pre-treat membranes with cholesterol to modify fluidity and observe changes in uptake kinetics .

Q. What experimental strategies mitigate interference from the octadecyloxy chain in fluorescence-based ion transport assays?

- Methodological Answer : The hydrophobic chain may non-specifically bind to proteins or lipids. Include control experiments with truncated analogs (e.g., methyloxy derivatives) to isolate ion-specific effects. Use fluorescence lifetime imaging (FLIM) to differentiate environmental polarity changes from ion concentration effects .

Q. How should researchers address batch-to-batch variability in fluorescence quantum yield?

- Methodological Answer : Variability often stems from residual sulfonic acid impurities. Quantify purity via <sup>1</sup>H-NMR or capillary electrophoresis. Normalize fluorescence intensity using an internal standard (e.g., quinine sulfate). For critical applications, repurify via size-exclusion chromatography .

Q. What computational approaches predict the compound’s behavior in complex biological matrices?

- Methodological Answer : Use molecular dynamics (MD) simulations parameterized with log P (-6.98) and TPSA (217 Ų) to model interactions with lipid bilayers or proteins. QSAR models incorporating molar refractivity (96.19) can predict binding affinity to serum albumin or cellular receptors .

Contradictions and Recommendations

- Solubility Discrepancies : While the compound is reported as water-soluble , computational models predict limited solubility (0.075 mg/mL) . Pre-saturate solutions and filter (0.22 µm) before use.

- Safety Data : Evidence conflicts on toxicity; some sources classify it as non-irritant , while others lack full toxicological profiles. Conduct cytotoxicity assays (e.g., MTT) for cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.